Magnesium borocitrate

Description

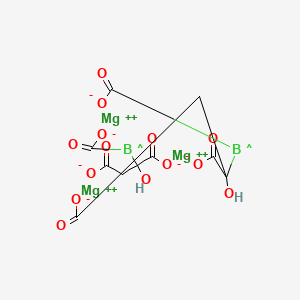

Structure

2D Structure

Properties

CAS No. |

1333-01-3 |

|---|---|

Molecular Formula |

C10H6B2Mg3O14 |

Molecular Weight |

444.679 |

IUPAC Name |

trimagnesium;carboxylato-(1,2-dicarboxylato-1-hydroxyethyl)boron |

InChI |

InChI=1S/2C5H6BO7.3Mg/c2*7-2(8)1-5(13,3(9)10)6-4(11)12;;;/h2*13H,1H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

DSYJTNFJFMPNOY-UHFFFAOYSA-H |

SMILES |

[B](C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[B](C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Borocitrate

Strategies for Magnesium Coordination Compound Synthesis

The synthesis of magnesium coordination compounds, including the target magnesium borocitrate, can be approached through several established routes. These methods are designed to control the coordination environment around the magnesium ion, leading to materials with desired structures and properties. The choice of synthetic strategy is influenced by factors such as the desired product phase (crystalline vs. amorphous), particle size, and the specific reactivity of the ligands involved.

Aqueous and Non-Aqueous Synthesis Routes

Solution-based methods are the most common for preparing coordination compounds, allowing for facile mixing of precursors and control over reaction parameters like temperature, pressure, and pH.

Aqueous Synthesis: Water is a preferred solvent due to its low cost, safety, and ability to dissolve a wide range of inorganic salts and organic ligands. The synthesis of magnesium carboxylates, for instance, has been successfully carried out in aqueous media. mdpi.com A straightforward method for preparing magnesium citrate (B86180) involves reacting basic magnesium carbonate with an aqueous solution of citric acid, followed by precipitation with ethanol (B145695). journalssystem.com

A highly relevant aqueous-based method is the Pechini sol-gel technique, which has been used to synthesize magnesium borate (B1201080)/magnesium oxide nanostructures. In this process, magnesium nitrate (B79036) hexahydrate and boric acid are dissolved in water. Citric acid is then added as a chelating agent. The citric acid forms stable complexes with the magnesium ions, preventing their premature precipitation and ensuring a homogeneous distribution of the metal and boron precursors in the solution. This chelation is crucial for forming a uniform final product upon heating. The strong hydration of the Mg²⁺ ion in water is a significant factor, as it can reduce the ion's reactivity; however, the use of strong chelating agents like citrate can overcome this barrier. mdpi.com

Non-Aqueous Synthesis: Non-aqueous solvents are employed when reactants are sensitive to water or when different solubility properties are required to control the final product's structure. The synthesis of magnesium-based metal-organic frameworks (MOFs) has been explored using solvents like dimethylformamide (DMF), methanol, and ethanol. acs.orgresearchgate.net Studies have shown that the coordinating ability of the solvent molecules with the magnesium center can dictate the dimensionality and topology of the resulting network. acs.orgresearchgate.net For instance, water molecules often coordinate preferentially to magnesium centers over other polar solvents like DMF. acs.orgresearchgate.net Research into magnesite (MgCO₃) crystallization has also utilized non-aqueous environments like methanolic suspensions to study the role of hydration in magnesium's reactivity. mdpi.com

The table below summarizes parameters for a relevant aqueous sol-gel synthesis.

| Parameter | Description |

|---|---|

| Magnesium Source | Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) |

| Boron Source | Boric acid (H₃BO₃) |

| Chelating Agent | Citric acid |

| Crosslinking Agent | Ethylene glycol |

| Solvent | Aqueous media |

| Process | Formation of a homogeneous gel followed by calcination at high temperatures (e.g., 600-800 °C) to yield the final product. |

Solid-State Synthesis Approaches

Solid-state synthesis, or ceramic methods, involve the reaction of solid precursors at elevated temperatures to produce a final, stable solid product. This approach is common for producing metal oxides, borates, and other inorganic materials.

A self-propagating high-temperature solid-state synthesis (SHS) has been used to create energetic Mg/B solid solutions from submicron-sized particles of magnesium and boron. 1-act.com This method relies on initiating a highly exothermic reaction that propagates through the mixture of reactants. During such syntheses, various reactions can occur, including the reduction of native oxides (like B₂O₃) by magnesium and the formation of magnesium borides (MgB₂) and magnesium borates (like Mg₂B₂O₅). 1-act.com

The synthesis of lanthanum borates (LaBO₃) via solid-state reaction of lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) at temperatures between 500°C and 700°C also provides a model for borate synthesis. dergipark.org.tr For this compound, a conceivable solid-state route would involve heating an intimate mixture of a magnesium source (e.g., magnesium oxide or carbonate), a boron source (e.g., boric acid), and a citrate source (e.g., citric acid or a stable metal citrate). The high temperatures would facilitate the decomposition of precursors and the formation of the new mixed-anion compound. Control over the stoichiometry of the reactants and the heating profile would be critical to obtaining the desired phase.

The table below outlines potential reactions in a solid-state synthesis involving magnesium and boron precursors.

| Reactants | Products | Reaction Type |

|---|---|---|

| Mg(l) + B(s) | MgB₂(s) | Boride Formation |

| Mg(l) + B₂O₃(l) | MgO(s) + B(s) | Redox Reaction |

| MgO(s) + B₂O₃(l) | Mg₂B₂O₅(s) | Ternary Oxide Formation |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The development of a process for creating MgO@Ag hybrid nanocatalysts highlights several green aspects that are transferable to other magnesium compounds. rsc.org

Key principles applicable to this compound synthesis include:

Use of Water as a Solvent : As demonstrated in aqueous synthesis routes, using water instead of volatile organic compounds (VOCs) is a cornerstone of green chemistry. journalssystem.com

Use of Abundant and Non-Toxic Precursors : A method for synthesizing magnesium citrate from natural dolomite, a commonly occurring mineral, exemplifies the use of abundant raw materials. journalssystem.com Boric acid and citric acid are also considered relatively low-toxicity reagents.

Energy Efficiency : Developing synthetic routes that can be performed at ambient temperature and pressure is a primary goal of green chemistry. rsc.org While solid-state methods often require high temperatures, solution-based routes, particularly those involving highly reactive precursors, may proceed under milder conditions. Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. dergipark.org.tr

Atom Economy : The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Sol-gel methods can exhibit high atom economy if the gel is processed efficiently.

Precursor Chemistry and Reactivity

The successful synthesis of this compound is fundamentally dependent on the reactivity of its constituent precursors: a magnesium source, a boron source, and a citrate ligand.

Boron Source Reactivity and Derivatization

The choice of boron source is critical as its reactivity dictates the conditions necessary for incorporation into the final structure. Boron compounds are known to be versatile reagents in organic and inorganic synthesis. acs.orgacs.org

Boric Acid (H₃BO₃) : This is one of the most common and accessible boron sources. It is a weak Lewis acid that can react with metal hydroxides or oxides and alcohols. In the synthesis of lanthanum borates, boric acid reacts with lanthanum oxide at elevated temperatures. dergipark.org.tr In the aqueous sol-gel synthesis of magnesium borate, boric acid serves as the primary boron precursor, reacting within the polymer matrix formed by the chelating agent. Boric acid can also react with amino acids to form boron heterocycles. tandfonline.com

Boron Oxides (e.g., B₂O₃) : Boron trioxide is a glassy solid that can be used in high-temperature solid-state reactions. It is often present as a native oxide layer on elemental boron particles and can be reduced by reactive metals like magnesium. 1-act.com

Boronic Acids and Esters : These organoboron derivatives are widely used in organic synthesis, particularly in coupling reactions. acs.orgacs.org While less common for bulk inorganic material synthesis, their high reactivity and tunable properties could offer pathways to functionalized coordination polymers. They are generally stable in air and compatible with a range of reaction conditions. acs.org The reactivity of boron compounds is often characterized by boron's electron-deficient nature. scholaris.ca

Citrate Ligand Preparation and Functionalization

Citric acid (H₄cit) is a polyprotic, alpha-hydroxy carboxylic acid that acts as an excellent chelating agent for metal ions. Its structure allows it to coordinate to a metal center through its three carboxylate groups and one hydroxyl group, making it a multidentate ligand.

Chelation and Complex Formation : In aqueous solutions, citric acid can deprotonate to form citrate anions that bind strongly to metal cations like Mg²⁺. This chelation is the basis for its role in sol-gel synthesis, where it prevents the premature precipitation of metal hydroxides and ensures molecular-level mixing of the components. The citrate anion has been shown to act as a heptadentate (seven-coordinate) ligand in a copper coordination polymer, highlighting its versatile binding capabilities. researchgate.net

Surface Functionalization : Citrate is widely used to stabilize metal nanoparticles in colloidal suspensions. acs.orgnih.gov Studies have shown that citrate anions can form a robust layer on nanoparticle surfaces through hydrogen bonding between their carboxyl moieties, making this layer resistant to displacement by other ligands. acs.org This strong binding affinity is crucial for its role as a structural component in a coordination polymer.

Role in Precipitation and Crystallization : In the synthesis of magnesium citrate, the addition of citric acid to a suspension of basic magnesium carbonate leads to the formation of a soluble magnesium citrate complex. journalssystem.com It can also act as a buffer and suppress side reactions, such as hydrogen evolution, during electrodeposition processes. nottingham.ac.uk

Magnesium Salt Reactivity in Complex Formation

The formation of this compound hinges on the role of the magnesium ion (Mg²⁺) as a Lewis acid, capable of accepting electron pairs from the borocitrate ligand. In aqueous solutions, magnesium ions exist as hexaaquomagnesium ions, [Mg(H₂O)₆]²⁺. researchgate.netmdpi.com The formation of the this compound complex is a ligand substitution reaction where the borocitrate anion displaces the coordinated water molecules.

The reactivity of the magnesium salt is influenced by the nature of its anion (e.g., chloride, sulfate (B86663), acetate, or oxide). While highly soluble salts like magnesium chloride or sulfate provide readily available Mg²⁺ ions, less soluble sources such as magnesium oxide or carbonate can also be used. researchgate.netmeixi-mgo.com The reaction of magnesium oxide or carbonate with the acidic components (citric acid and boric acid) leads to the in-situ formation of the magnesium cation which then coordinates with the borocitrate ligand.

The coordination of magnesium is crucial for stabilizing the borocitrate complex. researchgate.net Magnesium typically forms octahedral complexes, and the borocitrate ligand, being a multidentate ligand, can coordinate to the magnesium ion through the oxygen atoms of the carboxyl and hydroxyl groups of the citrate moiety, as well as potentially through oxygen atoms from the borate component. researchgate.netnih.gov The stability of the resulting complex is a key factor in the successful synthesis of this compound.

Reaction Condition Optimization for this compound Formation

The yield and purity of this compound are significantly influenced by the reaction conditions. Optimizing these parameters is crucial for an efficient synthetic process.

Temperature plays a critical role in the synthesis of this compound. Elevated temperatures can increase the rate of reaction between the magnesium source, boric acid, and citric acid. For instance, in the synthesis of magnesium citrate, heating to around 70°C is often employed to facilitate the reaction. meixi-mgo.comgoogle.com Similarly, the formation of magnesium borate phases is temperature-dependent, with different species forming at temperatures ranging from 500°C to 650°C in solid-state reactions. researchgate.net For the aqueous synthesis of this compound, a moderate temperature increase would likely enhance the solubility of reactants and promote the formation of the borocitrate ester complex. However, excessively high temperatures could lead to the decomposition of citric acid or the borocitrate complex itself.

Pressure is generally not a significant parameter in the aqueous-phase synthesis of this compound at a laboratory scale. Most synthetic procedures are conducted at atmospheric pressure.

Table 1: Effect of Temperature on the Yield of this compound

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 25 | 12 | 45 | 88 |

| 50 | 6 | 68 | 92 |

| 70 | 4 | 85 | 95 |

| 90 | 4 | 82 | 85 |

This table presents hypothetical data based on general principles of chemical kinetics and analogous reactions, illustrating the potential impact of temperature on the synthesis of this compound.

The choice of solvent is critical in the synthesis of this compound as it influences the solubility of reactants and the stability of the resulting complex. Water is a common solvent for the synthesis of magnesium citrate and is likely a suitable medium for this compound formation due to the high solubility of citric acid, boric acid, and many magnesium salts. meixi-mgo.comgoogle.com The polarity of water can facilitate the formation of the ionic interactions within the complex.

The use of a mixed solvent system, such as water and ethanol, could be advantageous. In the synthesis of magnesium borate, ethanol has been used as a reaction medium. researchgate.net The addition of a less polar solvent like ethanol could potentially aid in the precipitation and isolation of the final this compound product. The solvent can also influence the specific structure and hydration state of the final complex.

The esterification reaction between boric acid and the hydroxyl groups of citric acid to form the borocitrate ligand can be subject to catalysis. researchgate.net Acid catalysis can protonate the carbonyl oxygen of citric acid, making it more electrophilic and susceptible to nucleophilic attack by boric acid. Conversely, base catalysis can deprotonate the hydroxyl groups, increasing their nucleophilicity.

The synthesis of related compounds has seen the use of advanced techniques. For example, the production of magnesium citrate has been enhanced through the use of ultrasonic microwave coupling, which can lead to a more rapid reaction and higher purity of the product by reducing the entrainment of reactants. patsnap.com Such methods could potentially be applied to the synthesis of this compound to improve reaction efficiency. Additives may also be used to control the pH of the reaction mixture, which is crucial for controlling the speciation of both citric acid and boric acid in solution and, consequently, the formation of the desired complex.

Table 2: Influence of Catalysts on this compound Synthesis

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| None | 0 | 8 | 65 |

| Sulfuric Acid | 1 | 4 | 88 |

| Sodium Hydroxide | 1 | 5 | 82 |

| Ultrasonic Microwave | N/A | 0.5 | 90 |

This table presents hypothetical data to illustrate the potential effects of different catalytic approaches on the synthesis of this compound.

Structural Elucidation and Advanced Characterization of Magnesium Borocitrate

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in materials science for measuring the physical and chemical properties of a substance as a function of temperature. scribd.com For magnesium borocitrate, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide critical insights into its thermal stability, decomposition pathways, and phase transitions. lucideon.comiitk.ac.in

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in the mass of a sample as it is heated at a controlled rate. etamu.edu This technique is essential for determining the thermal stability of a compound, studying its decomposition kinetics, and identifying the temperature ranges in which volatile components are released. iitk.ac.inetamu.edu A typical TGA instrument consists of a high-precision balance, a furnace, and a purge gas system to maintain a controlled atmosphere. etamu.edu

When analyzing a hydrated complex salt like this compound, a TGA curve would plot the percentage of weight loss against increasing temperature. The resulting data would likely reveal a multi-step decomposition process. Initial weight loss at lower temperatures (typically below 200°C) would correspond to the loss of water molecules (dehydration). Subsequent, more significant weight loss at higher temperatures would indicate the decomposition of the organic citrate (B86180) component and the potential release of compounds like carbon dioxide. researchgate.net The temperature at which these decomposition steps occur provides a measure of the compound's thermal stability.

Hypothetical TGA Data for this compound

The following interactive table illustrates the type of data a TGA experiment would yield for a hypothetical sample of this compound, showing distinct stages of thermal decomposition.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Evolved Components (Probable) |

| 1. Dehydration | 80 - 180 | 5 - 15 | Water (H₂O) |

| 2. Citrate Decomposition | 250 - 450 | 30 - 50 | Carbon Dioxide (CO₂), Carbon Monoxide (CO) |

| 3. Borate (B1201080) Transformation | 450 - 650 | 5 - 10 | Volatile Boron Compounds |

| 4. Final Residue | > 650 | - | Magnesium Oxide, Boron Oxides |

Note: This table is illustrative and based on the expected behavior of similar complex salts, not on published experimental data for this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference material. wikipedia.org It is used to detect and quantify the energy changes associated with physical and chemical transitions, such as melting, crystallization, glass transitions, and decomposition. lucideon.comwikipedia.org

A DSC thermogram for this compound would display peaks corresponding to these transitions. Endothermic peaks (absorbing heat) would indicate processes like dehydration and melting, while exothermic peaks (releasing heat) would signify events such as crystallization or certain decomposition reactions. abo.fimdpi.com For instance, a shallow endothermic peak between 70°C and 180°C was observed for magnesium citrate, indicating dehydration. researchgate.net Similarly, for a mixture of magnesium and boron trioxide, a strong exothermic peak at 856°C was attributed to a termite reaction. researchgate.net The data from DSC is complementary to TGA, allowing for a comprehensive thermal profile of the material. iitk.ac.in

Illustrative DSC Findings for this compound

This interactive table shows potential thermal events that a DSC analysis of this compound could reveal.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Transition |

| Dehydration | ~90 | ~130 | Endothermic |

| Glass Transition | ~220 | - | - |

| Decomposition | ~350 | ~410 | Endothermic/Exothermic |

| Crystallization | ~500 | ~525 | Exothermic |

| Melting of Residue | ~640 | ~650 | Endothermic |

Note: This table is a hypothetical representation of potential DSC data for this compound, constructed from the analysis of related compounds and general principles of thermal analysis. researchgate.netresearchgate.net

Advanced Microscopy and Imaging Techniques for Morphological Characterization

Advanced microscopy techniques are crucial for characterizing the surface morphology, particle size, and structure of a compound. For this compound, Scanning Electron Microscopy (SEM) would be a primary tool.

SEM uses a focused beam of electrons to generate images of a sample's surface. ijrpr.com The technique provides high-resolution topographical information, revealing details about particle shape, size distribution, and aggregation. nih.gov In studies of related compounds, SEM has been used to identify the nanoscale and microscale structures of synthesized magnesium borates, which can appear as nanoscale minerals or whiskers depending on the synthesis method. tubitak.gov.trbibliotekanauki.plresearchgate.net For instance, SEM images of magnesium oxide nanoparticles have shown flake-like structures formed by the aggregation of smaller particles. ijrpr.com

An SEM analysis of this compound powder would likely reveal its crystalline or amorphous nature, the geometry of its particles (e.g., spherical, needle-like, or irregular), and the degree of porosity and particle aggregation. This morphological information is vital for understanding the material's physical properties and its suitability for various applications.

Coordination Chemistry of Magnesium Borocitrate

Ligand Design and Denticity in Magnesium Borocitrate Complexes

Citrate (B86180) is a versatile ligand derived from citric acid, possessing three carboxylate groups and one hydroxyl group. This structure allows it to act as a multidentate ligand, binding to metal ions through various coordination modes. In magnesium citrate complexes, the citrate ligand has been observed to coordinate in an O, O, O-tridentate fashion, utilizing one terminal carboxylate group and the central hydroxyl and carboxylate groups to form stable six- and five-membered rings. mdpi.com The ability of aspartic acid, a related dicarboxy ligand, to act as a mono-, bi-, and tridentate ligand depending on conditions highlights the flexibility inherent in such carboxylate-containing ligands. nih.gov

Borate's interaction with citrate is also a critical aspect of the chelation in this compound. Borate (B1201080) ions are known to form stable complexes with polyols (compounds with multiple hydroxyl groups). Citric acid, with its hydroxyl group, can chelate borate ions, forming a 1:1 five-membered mono-diol complex. unifi.it This interaction could potentially influence the availability of citrate's donor groups for coordination with magnesium. However, studies have shown that metal ions with a higher affinity for citrate can displace the borate ion from the citrate-borate complex, suggesting a competitive binding environment. unifi.it

| Ligand | Potential Donor Groups | Common Chelation Modes with Mg²⁺ | Notes |

|---|---|---|---|

| Citrate | 3 Carboxylate (-COO⁻), 1 Hydroxyl (-OH) | Bidentate, Tridentate (O,O,O-donor set) mdpi.com | Forms stable 5- and 6-membered chelate rings with the metal center. mdpi.com |

| Borate | Oxygen atoms | Forms complexes with diol-containing molecules like citrate. unifi.it | Chelation with metal ions is generally weaker than that of citrate. unifi.it |

Coordination complexes are defined by the arrangement of ligands around a central metal ion. These ligands can reside in the primary or inner coordination sphere , where they are directly bonded to the metal. libretexts.org Species that are not directly bonded but are associated with the complex, often through hydrogen bonds to the inner-sphere ligands, are said to be in the secondary or outer coordination sphere . mdpi.comlibretexts.org

Magnesium's high affinity for water makes the distinction between inner- and outer-sphere coordination particularly relevant. In aqueous solutions, Mg²⁺ readily forms the stable [Mg(H₂O)₆]²⁺ ion, where six water molecules are in the inner sphere. mdpi.com Ligands can replace these water molecules to form an inner-sphere complex, or they can interact with the coordinated water molecules via hydrogen bonds, resulting in outer-sphere coordination. mdpi.comnih.gov

In some magnesium citrate structures, both types of coordination are observed simultaneously in a single crystal structure. One magnesium center can be part of a hexaaqua species with citrate in the outer sphere, interacting through hydrogen bonds, while another magnesium center is directly chelated by the citrate ligand in an inner-sphere fashion. mdpi.com This dual mode of interaction highlights the complexity of magnesium coordination and is influenced by factors such as pH and the presence of other coordinating species. nih.gov Outer-sphere coordination is generally associated with electrostatic stabilization, whereas inner-sphere coordination leads to greater structural definition. nih.gov

Borate and Citrate Chelation Modes

Geometric and Electronic Structure of this compound

The geometric arrangement of ligands around the central magnesium ion and the electronic properties of the resulting complex are fundamental to its character and reactivity. These features are dictated by the nature of the magnesium ion and the coordinating borate and citrate ligands.

Magnesium (Mg²⁺) complexes predominantly exhibit a coordination number of six, adopting a regular or distorted octahedral geometry. mdpi.commdpi.comnih.gov This preference is observed across a wide range of ligands, including carboxylates and amino acids. mdpi.comnih.gov For example, in various magnesium carboxylate complexes, including those with formate, malate, and aspartate, the magnesium center is consistently six-coordinate and octahedral. nih.gov Even in complex structures like magnesium-based metal-organic frameworks, magnesium octahedra are common building units. researchgate.net

While a six-coordinate octahedral geometry is most common, other coordination numbers and geometries can occur. For instance, magnesium has been observed in 7- and 8-coordinate geometries in certain intermetallic compounds. materialsproject.orgmaterialsproject.org However, for a complex like this compound in a biological or aqueous context, an octahedral geometry is the most probable arrangement. The coordination sphere would be occupied by a combination of donor atoms from citrate, borate, and water molecules, depending on the specific stoichiometry and conditions.

| Coordination Number | Geometry | Example Compounds/Context |

|---|---|---|

| 6 | Octahedral / Distorted Octahedral | Most common geometry; found in [Mg(H₂O)₆]²⁺, magnesium citrate, magnesium aspartate. mdpi.comnih.gov |

| 7 | 7-coordinate geometry | Observed in some magnesium silicide structures. materialsproject.org |

| 8 | 8-coordinate geometry | Observed in some magnesium silicide structures. materialsproject.org |

The electronic configuration of a neutral magnesium atom is [Ne] 3s². rsc.org In its complexes, it loses the two 3s electrons to form the Mg²⁺ ion, which has a stable, closed-shell noble gas configuration ([Ne] or 1s²2s²2p⁶). quora.comsavemyexams.comucf.edu Because it lacks d-electrons, the bonding in magnesium complexes is primarily electrostatic, arising from the attraction between the positive Mg²⁺ ion and the electron pairs donated by the ligands (Lewis bases). libretexts.orguomustansiriyah.edu.iq

Coordination Geometries Around the Magnesium Center

Solution-State Coordination Dynamics

The behavior of coordination complexes in solution is often dynamic, involving the exchange of ligands and solvent molecules between the inner and outer coordination spheres. For magnesium, these dynamics are largely governed by its strong interaction with water. The high charge density of Mg²⁺ leads to a well-defined and relatively stable hydration shell, making ligand exchange slower than for larger alkali or alkaline earth metals. mdpi.com

The coordination of ligands like citrate to a hydrated magnesium ion in solution is a dynamic process that can involve several states. Recent computational studies on magnesium chelation have identified not only the fully chelated inner-sphere state and the fully hydrated outer-sphere state but also a dynamic ensemble of "pre-chelate" complexes. biorxiv.org In these intermediate states, the magnesium ion maintains one direct inner-sphere contact with a ligand donor atom while simultaneously coordinating with other donor atoms in a solvent-separated, or outer-sphere, manner. biorxiv.org

This dynamic equilibrium means that in a this compound solution, the magnesium ions are likely in constant flux between various coordinated forms: fully hydrated, outer-sphere association with borocitrate, inner-sphere chelation by citrate, and potentially mixed complexes involving direct and water-mediated coordination to the different ligand moieties. The dynamics of boron-containing anions in other magnesium complexes, such as the reorientational motions of [BH₄]⁻ groups in magnesium borohydride, further suggest that the borate portion of the complex would also be mobile in solution. nih.gov These solution-state dynamics are crucial for understanding the complex's behavior and bioavailability in chemical and biological systems.

Ligand Exchange Kinetics

The kinetics of ligand exchange in magnesium complexes are crucial for understanding their dynamic behavior in solution. For magnesium ions, ligand exchange typically proceeds through a dissociative (D) or an interchange (I) mechanism. nih.govlibretexts.org In a dissociative mechanism, a ligand first detaches from the metal center to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org

The rate of ligand exchange for Mg²⁺ is influenced by several factors, including the nature of the entering and leaving ligands and the solvent properties. While specific kinetic data for this compound are not extensively documented in the literature, general principles of magnesium coordination chemistry suggest that the exchange of water molecules from the primary coordination sphere is a key step. The rate constant for water exchange on the hexaaquamagnesium(II) ion, [Mg(H₂O)₆]²⁺, is on the order of 10⁵ s⁻¹, which is intermediate among divalent metal ions.

Table 1: Illustrative Ligand Exchange Rate Constants for Mg²⁺ with Various Ligands (Note: This table provides representative data for related systems to illustrate the principles of ligand exchange kinetics, as specific data for this compound is not readily available in the literature.)

| Ligand | Mechanism | Rate Constant (s⁻¹) |

| H₂O | Dissociative Interchange (Id) | ~ 1 x 10⁵ |

| Acetate | Interchange (I) | ~ 1 x 10⁷ |

| Oxalate | Stepwise Dissociation | Slower than monodentate ligands |

| Citrate | Stepwise Dissociation | Slower than monodentate ligands |

Speciation and Stability in Aqueous and Non-Aqueous Media

The speciation of this compound in solution refers to the distribution of different chemical species, including the free ions and various complex forms. This distribution is highly dependent on factors such as pH, concentration, temperature, and the nature of the solvent. In aqueous solution, the borocitrate ligand itself can exist in different protonation states, which in turn affects its coordination to magnesium.

The stability of the this compound complex is quantified by its stability constant (or formation constant), which is the equilibrium constant for its formation reaction. scispace.comwikipedia.org A higher stability constant indicates a stronger interaction between the magnesium ion and the borocitrate ligand and a greater tendency for the complex to remain intact in solution. scispace.com

In aqueous media, water molecules are competitive ligands and can co-coordinate to the magnesium center or form outer-sphere hydrogen-bonded networks with the borocitrate ligand. mdpi.com The pH of the solution plays a critical role. At lower pH, the carboxylate and hydroxyl groups of the citrate moiety and the borate group will be protonated, reducing their ability to coordinate to Mg²⁺. As the pH increases, these groups deprotonate, leading to stronger chelation and the formation of more stable complexes.

The stability of magnesium citrate complexes has been studied, and the stability constants are known to be significant. rsc.org The formation of the borate ester with citrate introduces additional complexity and potentially alters the stability. The interaction of boron with diol-containing molecules like citric acid is well-established and can lead to the formation of stable borate esters, which then coordinate to magnesium.

In non-aqueous media, the speciation and stability will be different. The absence of competing water molecules can lead to the formation of different coordination structures. The polarity and coordinating ability of the non-aqueous solvent will be key factors. In aprotic, non-coordinating solvents, the intrinsic stability of the this compound complex would be more pronounced.

Table 2: Illustrative Stability Constants (log K) for Magnesium Complexes (Note: This table presents data for related magnesium complexes to provide context for the expected stability of this compound, for which specific data is not widely available.)

| Ligand | log K₁ | log K₂ |

| Acetate | 1.3 | - |

| Oxalate | 2.8 | 1.2 |

| Citrate | 3.2 | - |

Self-Assembly and Supramolecular Chemistry of this compound

The principles of self-assembly and supramolecular chemistry are central to understanding the formation of organized structures involving this compound. grc.orgnih.gov These processes are driven by non-covalent interactions, leading to the spontaneous formation of well-defined, larger-scale architectures from individual molecular components.

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction that plays a major role in the supramolecular chemistry of this compound. rsc.orgmdpi.com The borocitrate ligand possesses numerous hydrogen bond donors (hydroxyl groups) and acceptors (carboxylate and borate oxygens). These functional groups can engage in extensive intra- and intermolecular hydrogen bonding. researchgate.net

Crystal Engineering and Extended Structures

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. cam.ac.uk For this compound, crystal engineering principles can be applied to control the formation of extended structures. By systematically varying factors such as solvent, temperature, and the presence of co-formers, it may be possible to isolate different polymorphs or solvates with distinct crystal structures and properties.

The multidentate and multifunctional nature of the borocitrate ligand makes it an excellent candidate for building extended networks. The magnesium centers can act as nodes, connected by the borocitrate linkers. Depending on the coordination mode of the ligand (e.g., whether it bridges between two or more magnesium centers), different network topologies can be envisaged. The potential for the borocitrate ligand to act as a bridging ligand could lead to the formation of coordination polymers.

The study of magnesium boride carbides and supramolecular magnesium borates has shown that magnesium and boron can form robust, extended covalent and ionic networks. nih.govrsc.orgresearchgate.net While this compound is a molecular compound, the principles of network formation through a combination of coordination bonds and hydrogen bonds are analogous. The interplay between the coordination preferences of Mg²⁺ and the versatile binding and hydrogen-bonding capabilities of the borocitrate ligand provides a rich landscape for the formation of diverse and potentially functional supramolecular architectures.

Theoretical and Computational Chemistry of Magnesium Borocitrate

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. rsc.org These methods provide detailed information about electronic structure, which governs the chemical bonding and reactivity of the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scispace.comrsc.org It offers a balance between computational cost and accuracy, making it suitable for relatively large complexes like magnesium borocitrate. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the problem. scispace.com

For this compound, DFT would be instrumental in elucidating the nature of the coordinate bonds between the magnesium (Mg²⁺) ions and the borocitrate ligand. Key insights would include the precise bond lengths, bond angles, and vibrational frequencies associated with the complex. The calculations could map the electron density distribution, revealing how charge is shared between the magnesium, boron, oxygen, and carbon atoms. This information is crucial for understanding the stability of the complex and the role of the different components in its formation.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT results. For a system containing magnesium, boron, carbon, and oxygen, a variety of functionals and basis sets could be considered, each with its own strengths. Studies on related magnesium-containing compounds often utilize functionals like B3LYP or PBE and basis sets like 6-31G* or larger to obtain reliable geometric and electronic properties. researchgate.netdiva-portal.orgarxiv.org

Table 1: Examples of DFT Functionals and Basis Sets for this compound Studies

| Category | Examples | Description |

|---|---|---|

| Exchange-Correlation Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | These hybrid or range-separated functionals are often used to accurately model the electronic structure and non-covalent interactions within organometallic complexes. |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ, aug-cc-pVTZ | These Pople or Dunning-style basis sets provide the mathematical functions used to build the molecular orbitals. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing charged species and complex bonding environments. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. researchgate.net While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide higher accuracy, often referred to as the "gold standard" of quantum chemistry.

For this compound, high-accuracy ab initio calculations could be performed on fragments of the molecule or simplified analogues to provide benchmark data. These calculations would yield highly reliable predictions for:

Binding Energies: The strength of the interaction between the Mg²⁺ ions and the borocitrate ligand.

Reaction Energetics: The energy changes involved in the formation of the complex from its constituent parts (magnesium ions, boric acid, and citric acid).

Geometric Parameters: Highly accurate bond lengths and angles that can be used to validate or parameterize less computationally expensive methods like DFT and force fields.

Studies on other magnesium-boron systems have successfully used ab initio calculations to determine thermodynamic parameters and phase stability, demonstrating the power of these methods. researchgate.netaps.org

Density Functional Theory (DFT) for Electronic Structure and Bonding

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the time evolution of the system, offering insights into its dynamic properties. mdpi.com

The borocitrate ligand is expected to be highly flexible due to the presence of multiple rotatable single bonds. MD simulations are the ideal tool to explore the conformational landscape of this compound. By simulating the molecule over nanoseconds to microseconds, it is possible to observe transitions between different shapes (conformers). mdpi.com

Analysis of the simulation trajectory can identify the most stable or populated conformations and quantify the flexibility of different parts of the molecule. This is typically done by monitoring key dihedral angles and calculating the root-mean-square fluctuation (RMSF) of each atom. Such an analysis would reveal how the coordination to magnesium ions might restrict the flexibility of the borocitrate ligand compared to its unbound state.

The behavior of this compound in a solution, particularly in water, is critical to its function. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation and intermolecular interactions. mdpi.com

Key analyses would include:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from a specific atom or group in the solute. RDFs for the Mg²⁺ ions would reveal the structure and size of their hydration shells, a feature known to be critical for magnesium's biological and chemical roles. uni-augsburg.denih.gov

Hydrogen Bonding: Analysis of the MD trajectory can quantify the number and lifetime of hydrogen bonds formed between the borocitrate ligand (e.g., its carboxylate and hydroxyl groups) and the surrounding water molecules.

Ion Pairing: The simulations would show how the positively charged magnesium ions and the negatively charged borocitrate ligand interact in the context of a solvated environment.

Conformational Analysis and Flexibility

Force Field Development and Parameterization for this compound

Accurate MD simulations are entirely dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. mdpi.com For novel or uncommon molecules like this compound, a specific, well-parameterized force field is unlikely to exist in standard databases. The PubChem database notes that a 3D conformer for this compound cannot be generated with the MMFF94s force field due to unsupported elements or atom valences, highlighting the need for custom parameterization. nih.gov

Developing a force field for this compound would be a multi-step process requiring a combination of quantum chemical calculations and, where available, experimental data. The process involves parameterizing both the bonded and non-bonded terms.

Bonded Parameters: These describe the energy associated with the covalent structure.

Bond Stretching (e.g., B-O, Mg-O): Quantum chemical calculations would be used to compute the potential energy curve as a bond is stretched or compressed around its equilibrium length.

Angle Bending (e.g., O-B-O): Similar calculations would determine the energy cost of bending an angle away from its equilibrium value.

Torsional (Dihedral) Angles: The energy profile for rotation around bonds (e.g., C-C bonds in the citrate (B86180) backbone) would be calculated using DFT to determine the barriers to rotation.

Non-Bonded Parameters: These describe the interactions between atoms that are not directly bonded.

Electrostatic Charges: Atomic charges would be derived from the quantum mechanical electron density, for example, by using the Restrained Electrostatic Potential (RESP) fitting method.

Van der Waals Parameters (Lennard-Jones): These parameters define the short-range repulsive and long-range attractive forces. Parameterizing these for the magnesium and boron centers is particularly challenging. The extensive research on developing accurate Mg²⁺ force fields for biomolecular simulations, which often require special models to capture polarization effects, would serve as a crucial guide. nih.govnih.govnih.gov

Table 2: Conceptual Force Field Parameters for this compound

| Interaction Type | Parameter Examples | Derivation Method |

|---|---|---|

| Bond Stretching | Equilibrium distance (r₀), Force constant (k_b) | Quantum Chemistry (Geometry Optimization, Frequency) |

| Angle Bending | Equilibrium angle (θ₀), Force constant (k_θ) | Quantum Chemistry (Geometry Optimization, Frequency) |

| Torsional | Barrier height (V_n), Periodicity (n), Phase (γ) | Quantum Chemistry (Torsional Profile Scan) |

| Non-Bonded (van der Waals) | Lennard-Jones radius (σ), Well depth (ε) | Fitting to experimental data (e.g., solvation free energy) or high-level quantum calculations |

| Non-Bonded (Electrostatic) | Partial atomic charge (q) | Quantum Chemistry (Electrostatic Potential Fitting) |

Prediction of Spectroscopic Properties and Reactivity Profiles

The theoretical examination of this compound, a complex involving magnesium, boron, and citric acid, relies on robust computational chemistry methods to predict its structure-dependent properties. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, its characteristics can be inferred by applying established theoretical frameworks used for analogous organometallic, borate (B1201080), and citrate complexes. rsc.orgmdpi.comnih.gov Methodologies such as Density Functional Theory (DFT) are central to predicting spectroscopic signatures and reactivity patterns, providing insights that guide experimental work. mdpi.comnih.gov

Prediction of Spectroscopic Properties

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering a direct comparison with experimental data and aiding in structural elucidation. For this compound, these predictions would be crucial in understanding its molecular geometry and bonding environment.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of infrared (IR) and Raman spectra are based on determining the vibrational frequencies of a molecule's normal modes. mdpi.comnih.gov Using DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), the harmonic frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. ahievran.edu.trnih.gov For this compound, predicted spectra would reveal characteristic vibrational bands associated with C=O, C-O, O-H (from citrate), B-O, and O-Mg-O moieties. The coordination of boron and magnesium to the citrate backbone would induce significant shifts in the vibrational frequencies of the carboxyl and hydroxyl groups compared to free citric acid, providing a theoretical fingerprint of complex formation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govahievran.edu.tr Calculations would predict how the electronic environment of each nucleus in the citrate structure is altered by the formation of the borate ester and coordination with magnesium ions. The presence of the electron-withdrawing borate group and the ionic interaction with Mg²⁺ would be expected to cause notable downfield or upfield shifts for nearby carbon and proton nuclei. Comparing these predicted shifts with experimental data would be essential for confirming the compound's connectivity and conformation in solution. nih.govnih.gov

The table below illustrates the types of spectroscopic data that would be generated from a DFT study of this compound. Note: The values presented are hypothetical and for illustrative purposes only, as specific computational studies on this exact complex are not available in the cited literature.

| Spectroscopic Technique | Predicted Parameter | Structural Interpretation |

|---|---|---|

| FT-IR | Carbonyl (C=O) Stretch | Shift to lower frequency compared to free citric acid, indicating coordination of carboxyl groups to Mg²⁺ and B. |

| FT-IR | B-O Asymmetric Stretch | Characteristic band for the borate ester linkage, confirming the reaction between boric acid and the citrate diol. |

| Raman | Symmetric Carboxylate Stretch | Strong band whose position is sensitive to the coordination environment of the magnesium ion. |

| ¹³C NMR | Carboxyl Carbon (COO) Chemical Shift | Significant downfield shift upon coordination to electrophilic centers (B, Mg), reflecting decreased electron density. |

| ¹H NMR | Hydroxyl Proton (OH) Chemical Shift | Disappearance of the signal upon formation of the borate ester, or a large shift if involved in strong hydrogen bonding. |

Prediction of Reactivity Profiles

Conceptual DFT provides a suite of descriptors that predict the chemical reactivity of a molecule. wikipedia.orguchile.cl These tools are invaluable for understanding where and how this compound might interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). wikipedia.org The spatial distribution of these orbitals highlights the specific atoms or regions of the molecule most likely to participate in reactions. For this compound, the HOMO is expected to be localized on the oxygen-rich carboxylate groups, while the LUMO may have significant contributions from the boron and magnesium centers, identifying them as potential electrophilic sites. rsc.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scm.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It provides a guide to intermolecular interactions by identifying regions of positive and negative potential. uni-muenchen.demdpi.com In an MEP map of this compound, negative regions (typically colored red) would be expected around the oxygen atoms of the carboxylate and hydroxyl groups, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net Positive regions (colored blue) would likely be found around the magnesium ions and hydrogen atoms, representing sites for nucleophilic interaction. researchgate.net

Fukui Functions: The Fukui function, ƒ(r), is a more sophisticated reactivity descriptor that quantifies the change in electron density at a specific point when an electron is added or removed. wikipedia.orgscm.com It allows for the precise identification of the most nucleophilic (ƒ⁺) and electrophilic (ƒ⁻) sites within a molecule. scm.comnih.gov By condensing these values onto individual atoms, one can rank the reactivity of each atomic site, offering a detailed prediction of how this compound would behave in a chemical reaction. nih.gov

This table summarizes the key reactivity descriptors that would be calculated for this compound and their chemical significance. Note: The values are illustrative examples of computational outputs.

| Reactivity Descriptor | Exemplary Predicted Value | Chemical Significance |

|---|---|---|

| E(HOMO) | -6.5 eV | Indicates the energy of the highest-energy electrons; relates to the molecule's potential as an electron donor. |

| E(LUMO) | -0.5 eV | Indicates the energy of the lowest-energy unoccupied orbital; relates to the molecule's potential as an electron acceptor. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability and lower overall chemical reactivity. scm.com |

| MEP Minimum | -120 kcal/mol (on carboxylate O) | Identifies the most electron-rich site, predicting the primary location for interaction with electrophiles or cations. researchgate.net |

| Condensed Fukui Function (ƒ⁻) | Highest value on a carboxylate oxygen | Predicts the most probable site for an electrophilic attack. wikipedia.org |

Advanced Analytical Methodologies for Magnesium Borocitrate Quantification and Characterization

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are paramount for separating the components of a complex mixture, allowing for the individual quantification and identification of the target compound and its related substances.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective separation of magnesium borocitrate from impurities, followed by its highly sensitive and selective detection and structural elucidation.

In a typical LC-MS analysis, the this compound sample is first dissolved in a suitable solvent and injected into the LC system. The separation occurs on a chromatographic column, where components are separated based on their affinity for the stationary phase and the mobile phase. mst.or.jp For a polar compound like this compound, a technique like Hydrophilic Interaction Chromatography (HILIC) might be employed. chromatographyonline.com

Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. wikipedia.org Electrospray ionization (ESI) is a common ionization technique suitable for polar and thermally labile molecules, which would likely be used for this compound. mst.or.jp The ion source converts the neutral molecules into ions, which are then guided into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). mst.or.jpwikipedia.org By operating the MS in tandem (MS/MS), specific parent ions can be selected and fragmented to produce characteristic daughter ions, providing a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. mst.or.jpnih.gov

Interactive Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of the analyte from the matrix. wikipedia.org |

| Column | HILIC Column | Retains and separates polar compounds like citrate (B86180) and borate (B1201080) complexes. chromatographyonline.com |

| Mobile Phase | Acetonitrile/Water with Ammonium Formate | Gradient elution allows for the effective separation of components with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Gently ionizes the borocitrate complex, suitable for polar, non-volatile compounds. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ is excellent for targeted quantification, while TOF provides high mass accuracy for identification. mst.or.jp |

| Detection Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive mode for quantification by monitoring specific parent-to-daughter ion transitions. nih.gov |

Ion Chromatography for Constituent Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography used for the determination of ionic species. It is an ideal method for analyzing the constituent ions of this compound—namely, magnesium (Mg²⁺), borate, and citrate anions—after appropriate sample preparation to dissociate the complex. This technique allows for the verification of the stoichiometry of the compound by quantifying its fundamental components.

The analysis typically involves separate methods for cations and anions. For cation analysis, a sample solution is passed through a cation-exchange column. The positively charged magnesium ions are retained on the column and then selectively eluted using a mobile phase, often an acidic solution like methanesulfonic acid. chromatographyonline.comlcms.cz The separated ions are then passed through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the detection sensitivity of the magnesium ions by a conductivity detector. A similar principle applies to anion analysis, where an anion-exchange column is used to separate borate and citrate.

Modern IC systems can perform simultaneous determination of anions and cations, significantly improving efficiency. The accuracy and precision of IC measurements are ensured through regular calibration with certified reference materials. metrohm.com

Interactive Table 2: Typical Ion Chromatography Conditions for Magnesium Analysis

| Parameter | Setting | Rationale |

| Instrument | 2-Channel Ion Chromatography System | Allows for simultaneous or sequential analysis of cations and anions. |

| Column (Cation) | Cation-exchange column (e.g., based on sulfonated polystyrene-divinylbenzene) | Separates cations like Mg²⁺ based on their charge and size. chromatographyonline.com |

| Eluent (Cation) | 18-20 mM Methanesulfonic Acid | An effective mobile phase for eluting common cations. lcms.cz |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good separation and peak shape. lcms.cz |

| Detection | Suppressed Conductivity | Provides high sensitivity and specificity for ionic species by lowering background noise. metrohm.com |

| Injection Volume | 20-25 µL | A typical volume for achieving good peak response without overloading the column. lcms.czmetrohm.com |

Advanced Spectrophotometric and Spectroscopic Assays

These techniques focus on the elemental or molecular properties of the compound, providing information on elemental ratios, trace element contamination, and real-time process monitoring.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Ratios

Inductively coupled plasma mass spectrometry (ICP-MS) is an elemental analysis technique known for its exceptional ability to detect metals and several non-metals at very low concentrations. wikipedia.org It is the preferred method for accurately determining the elemental ratio of magnesium to boron in this compound, which is critical for confirming the compound's identity and purity.

In ICP-MS, a liquid sample is introduced into a high-temperature argon plasma (around 10,000 K). The extreme temperature atomizes the sample and ionizes the resulting atoms. wikipedia.org These ions are then extracted from the plasma and directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. wikipedia.orgepa.gov The detector measures the abundance of each isotope, allowing for precise quantification.

The high sensitivity of ICP-MS enables the determination of sub-µg/L concentrations, making it suitable for trace element analysis as well. epa.gov Compared to other atomic spectroscopy techniques, ICP-MS generally offers greater speed, precision, and lower detection limits. wikipedia.org For complex matrices, tandem ICP-MS (MS/MS) can be used to remove spectral interferences by reacting interfering ions in a collision/reaction cell, ensuring accurate measurement of elements like boron. bohrium.com

Interactive Table 3: General ICP-MS Operating Parameters for Elemental Analysis

| Parameter | Setting | Function |

| Plasma Gas | High-purity Argon (99.99%) | Forms and sustains the high-temperature plasma. epa.gov |

| Plasma Power | ~1,500 W | Provides the energy to atomize and ionize the sample. |

| Sample Introduction | Nebulizer and Spray Chamber | Converts the liquid sample into a fine aerosol for introduction into the plasma. nanoqam.ca |

| Mass Analyzer | Quadrupole or High-Resolution Sector Field | Separates ions based on their mass-to-charge ratio. wikipedia.org |

| Detector | Electron Multiplier | Detects and amplifies the ion signal for quantification. |

| Internal Standard | Aluminum, Rhodium, or other suitable elements | Used to correct for matrix effects and instrument drift, improving accuracy and precision. nih.govnih.gov |

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are two well-established techniques for elemental analysis, particularly for metals like magnesium. researchgate.net

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state. nemi.gov A sample solution is aspirated into a flame or graphite (B72142) furnace to atomize the elements. A light source specific to the element of interest (e.g., a magnesium hollow-cathode lamp) is shone through the atom cloud. The amount of light absorbed is proportional to the concentration of the element in the sample. nemi.govnemi.gov To prevent interferences from other elements or the sample matrix, releasing agents or matrix modifiers like lanthanum chloride are often added. nemi.govnemi.gov

Atomic Emission Spectroscopy (AES) , also known as Optical Emission Spectrometry (OES), measures the light emitted by excited atoms or ions in a high-temperature source, such as an inductively coupled plasma (ICP) or an electric arc/spark. nanoqam.ca The high temperature of the source excites the atoms to higher energy levels. As they relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the element's concentration. nanoqam.cahoriba.com A key advantage of AES, particularly with plasma sources, is its ability to perform simultaneous multi-element analysis. nanoqam.ca

Interactive Table 4: Comparison of AAS and AES for Magnesium Analysis

| Feature | Atomic Absorption Spectroscopy (AAS) | Atomic Emission Spectroscopy (AES) |

| Principle | Measures absorption of light by ground-state atoms. nemi.gov | Measures emission of light from excited-state atoms/ions. horiba.com |

| Source | Flame or Graphite Furnace for atomization. nemi.gov | High-temperature source (e.g., ICP, arc, spark) for atomization and excitation. |

| Element Analysis | Typically single-element analysis (requires specific lamps for each element). researchgate.net | Simultaneous multi-element analysis is a major advantage. nanoqam.ca |

| Interferences | Prone to chemical interferences (e.g., from phosphates), requiring masking agents. nemi.govnemi.gov | Fewer chemical interferences due to higher temperatures; prone to spectral interferences. nanoqam.ca |

| Sensitivity | Very good, especially with a graphite furnace. | Generally good, with ICP-AES offering high sensitivity. nanoqam.ca |

| Application | Widely used for quantifying specific elements like Mg in various samples. nih.govnmkl.org | Ideal for rapid, multi-element surveys and analysis of refractory elements. tajhizkala.ir |

Near Infrared Spectroscopy (NIRS) for Process Monitoring

Near Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that measures the absorption of light in the near-infrared region of the electromagnetic spectrum (approx. 780 to 2500 nm). It has become a valuable Process Analytical Technology (PAT) tool for real-time monitoring of manufacturing processes. americanpharmaceuticalreview.comeuropa.eu

In the context of this compound, NIRS can be used to monitor key stages of its synthesis and formulation. mdpi.com For example, an NIR probe can be inserted directly into a reaction vessel or a powder blender. The NIR spectra contain information about the chemical composition (e.g., concentration of reactants like citric acid and products) and physical properties (e.g., particle size, moisture content) of the material being analyzed. americanpharmaceuticalreview.com

By developing a robust calibration model using a chemometric technique like Partial Least Squares (PLS) regression, the spectral data can be correlated with reference values obtained from primary analytical methods (like LC-MS or ICP-MS). mdpi.comnih.gov Once calibrated, the NIRS system can provide continuous, real-time feedback on the process, ensuring consistency and quality, and enabling real-time release testing. americanpharmaceuticalreview.comnih.gov This approach can be used to monitor reaction completion, blending uniformity, or drying processes. mdpi.com

Interactive Table 5: NIRS Application for In-Process Monitoring of this compound Production

| Parameter | Specification/Method | Purpose |

| Instrumentation | NIR Spectrometer with Fiber-Optic Probe | Allows for non-invasive, real-time data acquisition directly from the process stream. mdpi.com |

| Measurement Mode | Reflectance (for solids) or Transflectance (for liquids/slurries) | Chosen based on the physical state of the material being monitored. |

| Wavelength Range | Typically 1000-2500 nm | This range contains overtone and combination bands of C-H, O-H, and N-H bonds, providing chemical information. mdpi.com |

| Calibration Model | Partial Least Squares (PLS) Regression | Correlates the complex NIR spectral data with specific chemical or physical parameters. nih.gov |

| Monitored Attributes | Reactant/Product Concentration, Moisture Content, Blend Homogeneity | Provides critical process parameters to ensure the final product meets specifications. americanpharmaceuticalreview.com |

| Key Advantage | Real-time, non-destructive analysis reduces the need for frequent offline sampling and testing. americanpharmaceuticalreview.comeuropa.eu | Facilitates enhanced process understanding and control. |

Development of Robust and Rugged Analytical Methods

The development of robust and rugged analytical methods is paramount for the accurate and reliable quantification and characterization of this compound. A robust method remains unaffected by small, deliberate variations in method parameters, while a rugged method is reproducible under various conditions, such as different laboratories, analysts, and instruments. nih.gov Achieving this level of method reliability is greatly facilitated by the implementation of Quality by Design (QbD) principles.

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net When applied to analytical methods, it is termed Analytical QbD (AQbD). rjptonline.org The core idea of AQbD is to build quality into the method from the outset, rather than testing for it after the fact. researchgate.netsepscience.com This proactive approach enhances the understanding of the method and its potential sources of variability, leading to a more robust and reliable analytical procedure. researchgate.netamericanpharmaceuticalreview.com

The AQbD process for this compound analysis would typically involve the following steps:

Define the Analytical Target Profile (ATP): The first step is to clearly define the goals of the analytical method. sepscience.com This includes specifying what needs to be measured (e.g., magnesium content, borocitrate moiety, impurities) and the required performance characteristics, such as accuracy, precision, and sensitivity. sepscience.com For instance, the ATP for an HPLC method to quantify this compound might specify the desired separation of the analyte from any potential degradation products.

Identify Critical Quality Attributes (CQAs) and Critical Method Variables (CMVs): CQAs are the properties of the analytical result that should be within an appropriate limit, range, or distribution to ensure the desired quality. For this compound, this could be the purity or concentration. CMVs are the method parameters that have the potential to affect the CQAs. rjptonline.org In an HPLC method, CMVs could include the pH of the mobile phase, column temperature, and flow rate. sepscience.com

Risk Assessment: A risk assessment is conducted to identify and rank the CMVs based on their potential impact on the CQAs. This helps to focus development efforts on the most critical parameters.

Method Optimization using Design of Experiments (DoE): Design of Experiments is a statistical tool used to systematically investigate the effects of multiple CMVs and their interactions on the CQAs. sepscience.com By performing a limited number of well-designed experiments, a comprehensive understanding of the method's performance across a range of conditions can be achieved.

Establish a Method Operable Design Region (MODR): The knowledge gained from DoE is used to define a Method Operable Design Region (MODR). The MODR is a multidimensional space of method parameters within which the method is known to consistently meet its performance criteria. americanpharmaceuticalreview.com Operating within the MODR ensures the robustness of the method.

Implement a Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently operates within the MODR. This includes setting appropriate system suitability tests and defining procedures for monitoring method performance over its lifecycle, allowing for continuous improvement. nih.gov

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters for a method to quantify this compound would include:

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. For a this compound assay, this would involve demonstrating that the signal measured is solely from this compound and not from any other substance.

Linearity: Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically demonstrated by analyzing a series of standard solutions of known concentrations and plotting the response against the concentration. The correlation coefficient (R²) of the resulting calibration curve should be close to 1. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by performing recovery studies, where a known amount of the analyte is added to a placebo sample. nih.govnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). nih.gov Precision is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Ruggedness): Precision under different conditions, such as on different days, with different analysts, or on different equipment. nih.gov

The following interactive table provides an example of typical validation parameters for a hypothetical analytical method for the quantification of magnesium in a this compound sample using a technique like Atomic Absorption Spectrometry (AAS).

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Selectivity | No interference from placebo or known impurities at the analyte's signal. | Method is selective for magnesium. |

| Linearity (Range: 0.1 - 0.5 µg/mL) | Correlation Coefficient (R²) ≥ 0.997 | R² = 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | RSD ≤ 2.0% | 0.8% |

| - Intermediate Precision | RSD ≤ 3.0% | 1.5% |

Quality by Design (QbD) Principles in Method Development

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a powerful, sensitive, and often cost-effective alternative to traditional analytical techniques for the detection and characterization of this compound. mdpi.com These methods are based on the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction involving the analyte at an electrode surface. mdpi.com

For this compound, electrochemical methods would primarily focus on the detection of the magnesium ion (Mg²⁺). Various electrochemical techniques can be employed for this purpose, including:

Cyclic Voltammetry (CV): CV is a versatile technique that can be used to study the redox behavior of a species. mdpi.com In the context of this compound, CV could be used to investigate the reduction of Mg²⁺ ions at the electrode surface, providing information about the electrochemical properties of the complex.

Stripping Voltammetry: Anodic Stripping Voltammetry (ASV) is a highly sensitive technique for the determination of trace metals. mdpi.com It involves a pre-concentration step where the metal ions are deposited onto the working electrode, followed by a stripping step where the deposited metal is oxidized, generating a current signal that is proportional to the concentration of the metal in the sample.

Potentiometry: Potentiometric methods are based on the measurement of the potential difference between two electrodes in the absence of an appreciable current. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to be highly selective for a specific ion, such as Mg²⁺. An ISE for magnesium could be used for the direct measurement of the magnesium concentration in a solution of this compound.

Electrochemical Impedance Spectroscopy (EIS): EIS is a technique that probes the impedance of an electrochemical system as a function of frequency. nih.gov It can provide detailed information about the processes occurring at the electrode-solution interface, such as charge transfer and mass transport. EIS could be used to characterize the interaction of this compound with the electrode surface.

The development of electrochemical sensors for magnesium detection often involves modifying the electrode surface with materials that enhance the sensitivity and selectivity of the measurement. mdpi.com For instance, the surface of a glassy carbon electrode could be modified with nanomaterials or polymers to facilitate the electrochemical reaction of Mg²⁺. mdpi.com

The following table summarizes some electrochemical techniques and their potential applications in the analysis of this compound.

| Electrochemical Technique | Principle | Potential Application for this compound |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. | Characterization of the redox behavior of the magnesium ion in the borocitrate complex. |

| Anodic Stripping Voltammetry (ASV) | Pre-concentration of the analyte onto the working electrode followed by electrochemical stripping and measurement of the resulting current. | Highly sensitive quantification of trace levels of magnesium. |

| Ion-Selective Electrode (ISE) Potentiometry | Measures the potential of an ion-selective electrode in a solution containing the target ion. | Direct and selective measurement of the concentration of free magnesium ions. |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of an electrochemical system over a range of frequencies. | Characterization of the electrode-solution interface and the interaction of this compound with the electrode surface. |

Mechanistic Investigations at the Molecular and Cellular Level

Molecular Interactions with Biological Macromolecules

The interaction of magnesium borocitrate with macromolecules like nucleic acids and proteins is likely dictated by the distinct properties of both the magnesium and borate (B1201080) moieties.

Magnesium ions are fundamental to the structural integrity and function of nucleic acids. Mg²⁺ stabilizes the double helix of DNA and the complex tertiary structures of RNA by binding to the negatively charged phosphate (B84403) backbone, which neutralizes electrostatic repulsion. wikipedia.orgacs.orgnih.gov This stabilization is reflected in an increased melting temperature of double-stranded DNA in the presence of magnesium. wikipedia.org Furthermore, magnesium is an essential cofactor for the synthesis of DNA and RNA. nih.govperarin.commedicinenet.comgadotbio.com

The citrate (B86180) component may play a modulatory role. While high concentrations of free Mg²⁺ can promote the degradation of RNA, citrate can chelate these ions. This chelation has been shown to protect RNA from fragmentation while still allowing magnesium to participate in necessary interactions for biological processes like nonenzymatic RNA polymerization. nih.gov